![molecular formula C8H11BrN2 B1294239 3-Bromo-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine CAS No. 701298-97-7](/img/structure/B1294239.png)

3-Bromo-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

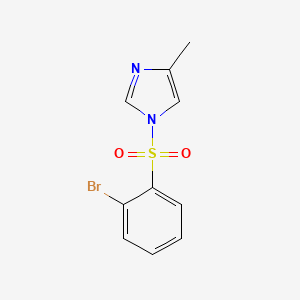

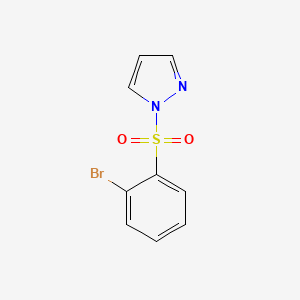

The synthesis of 3-bromo-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine derivatives has been explored through various methods. One approach involves the reaction of aryl-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-amines with 1-biphenyl-4-yl-2-bromoethanone to yield novel 1-aryl-3-biphenyl-4-yl-3-hydroxy-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium bromides and their 2,5-dehydrogenated analogues . Another method includes the reaction of 2-methylimidazoles and 2-methylbenzimidazole with a γ-bromomethyl enone, which upon cyclization under basic conditions, produces imidazolo[a]azepines . Additionally, the synthesis of pyrido[2,3-d]azepine derivatives has been achieved using a multicomponent reaction involving isatins, alkyl bromides, activated acetylenic compounds, and ammonium acetate in the presence of an ionic liquid and magnetic nanocomposites as a nanocatalyst .

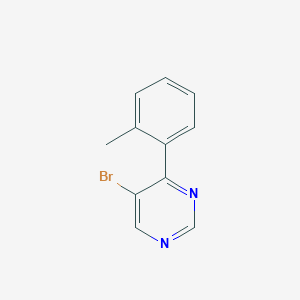

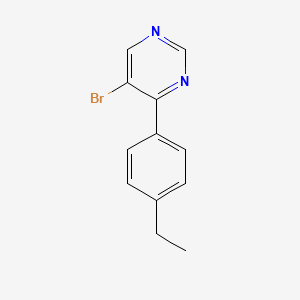

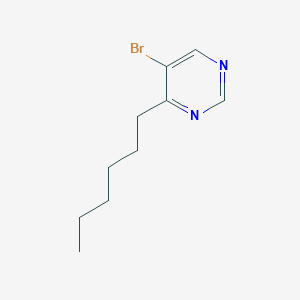

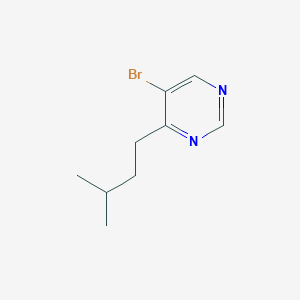

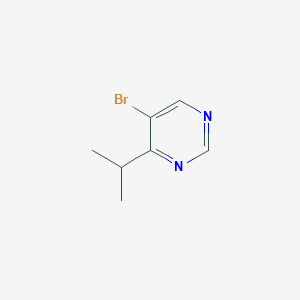

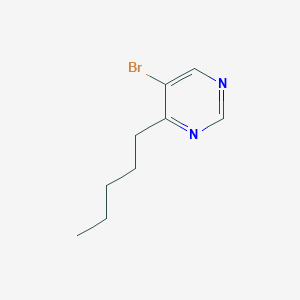

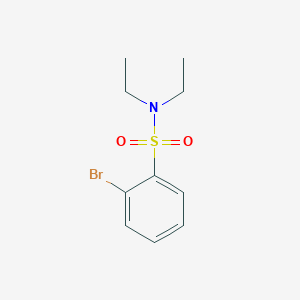

Molecular Structure Analysis

The molecular structure of the synthesized compounds is characterized by the presence of the imidazo[1,2-a]azepine core, which is a bicyclic structure consisting of an imidazole ring fused to a seven-membered azepine ring. The derivatives synthesized in the studies mentioned include various substitutions on the imidazo[1,2-a]azepine core, which can influence the chemical and biological properties of these compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these derivatives are typically nucleophilic substitutions and cyclization reactions. The use of brominated precursors facilitates the formation of the imidazo[1,2-a]azepine ring through intramolecular attacks by nitrogen-containing groups. The presence of a base in the reaction mixture is crucial for the cyclization step to occur . The multicomponent reactions described in the synthesis of pyrido[2,3-d]azepine derivatives also involve the formation of multiple bonds in a single reaction step, showcasing the complexity and efficiency of these synthetic methods .

Physical and Chemical Properties Analysis

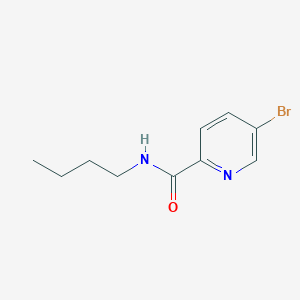

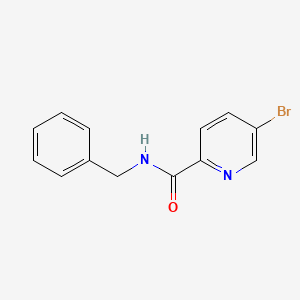

The physical and chemical properties of the synthesized imidazo[1,2-a]azepine derivatives are influenced by their molecular structure. The presence of the NH group in some of the synthesized pyridine derivatives, for example, imparts potential antioxidant properties, as evidenced by radical trapping and ferric reduction experiments . The antibacterial and antifungal activities of some derivatives have been demonstrated, with promising activity against pathogens such as Staphylococcus aureus, Cryptococcus neoformans, and Candida albicans . The synthesis methods employed also highlight the advantages of high yields, short reaction times, and easy separation of catalysts and products, which are important for practical applications .

Safety And Hazards

Eigenschaften

IUPAC Name |

3-bromo-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2/c9-7-6-10-8-4-2-1-3-5-11(7)8/h6H,1-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWZONBZFTQTRBD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NC=C(N2CC1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30650370 |

Source

|

| Record name | 3-Bromo-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine | |

CAS RN |

701298-97-7 |

Source

|

| Record name | 3-Bromo-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile](/img/structure/B1294157.png)